N-(2,1,3-Benzoxadiazol-4-yl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of N-(2,1,3-Benzoxadiazol-4-yl)acetamide is characterized by the presence of a benzoxadiazole ring, a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom .Physical and Chemical Properties Analysis
This compound has a molecular weight of 177.16 . More detailed physical and chemical properties are not provided in the available sources.Scientific Research Applications
Anticonvulsant Evaluation
- Indoline Derivatives: Derivatives of N-(2,1,3-Benzoxadiazol-4-yl)acetamide were synthesized and evaluated for anticonvulsant activities. One compound, in particular, showed significant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, indicating its effectiveness as an anticonvulsant (Nath et al., 2021).
Antitumor Activity
- Benzothiazole Derivatives: this compound derivatives were synthesized and screened for antitumor activity against human tumor cell lines. Two compounds were identified with considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
Analgesic Activity
- Acetamide Derivatives: Acetamide derivatives of this compound were synthesized and tested for analgesic properties. Significant analgesic properties were observed in various tests, suggesting potential application in pain management (Kaplancıklı et al., 2012).
Antioxidant and Anti-Inflammatory Activities
- Thiazolidin Derivatives: A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and exhibited good antioxidant and anti-inflammatory activities, showing potential for therapeutic applications (Koppireddi et al., 2013).
Antibacterial Study
- Oxadiazole Derivatives: N-substituted derivatives of oxadiazole acetamide were synthesized and demonstrated moderate to significant antibacterial activity, indicating their potential as antibacterial agents (Khalid et al., 2016).
Membrane Asymmetry Assay
- Fluorescence Assay: this compound derivatives were used in a fluorescence assay to assess phospholipid membrane asymmetry, demonstrating their utility in biochemical investigations (McIntyre & Sleight, 1991).
Mechanism of Action
Target of Action
Similar compounds, such as 7-nitro-2,1,3-benzoxadiazole derivatives, have been reported to inhibit glutathione s-transferases (gsts) , which play a crucial role in cellular detoxification processes.
Mode of Action
It’s structurally similar compound, nbdhex, has been reported to behave like a suicide inhibitor for gsts . It binds to the H-site and is conjugated with GSH forming a complex at the C-4 of the benzoxadiazole ring .
Biochemical Pathways
Inhibition of gsts by similar compounds can affect various biochemical pathways, including those involved in detoxification, signal transduction, and cellular proliferation .
Result of Action
The inhibition of gsts by similar compounds can lead to the accumulation of toxic metabolites within cells, potentially leading to cell death .
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5(12)9-6-3-2-4-7-8(6)11-13-10-7/h2-4H,1H3,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHRQXVBTBBRGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=NON=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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